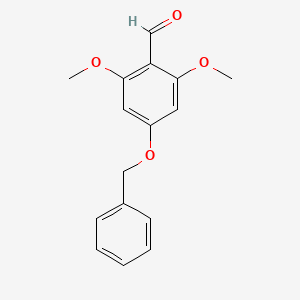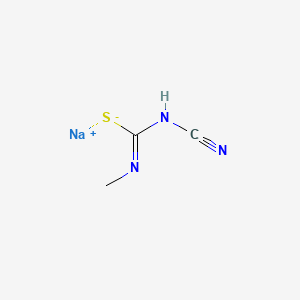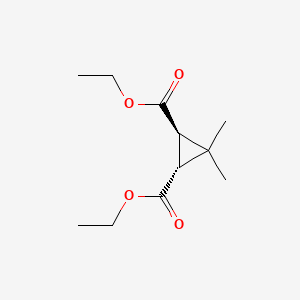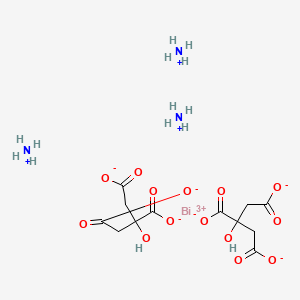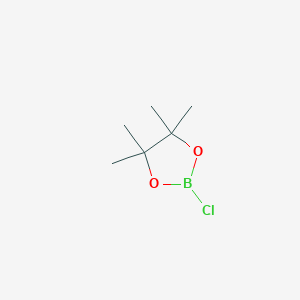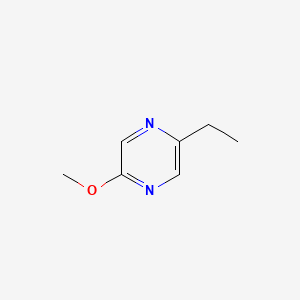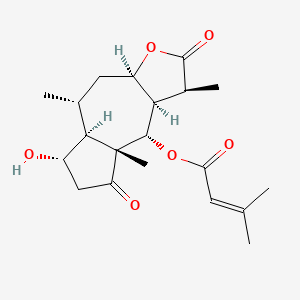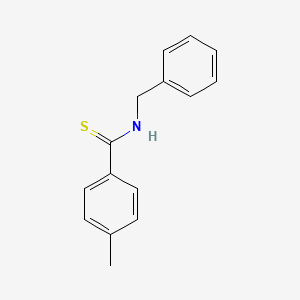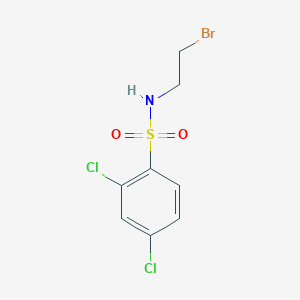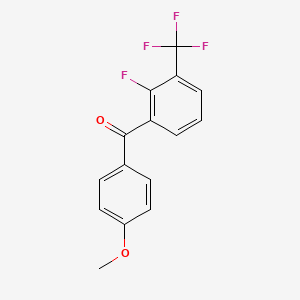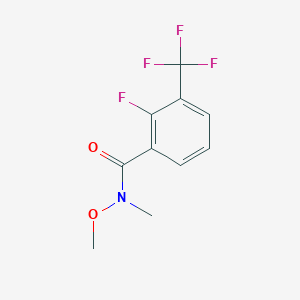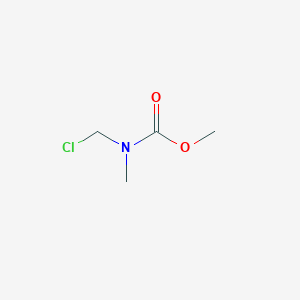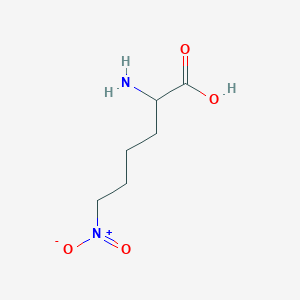
2-Amino-6-nitrohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-nitrohexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the nitration of hexanoic acid to form 6-nitrohexanoic acid, which is then subjected to reductive amination to introduce the amino group, resulting in 2-Amino-6-nitrohexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-nitrohexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-6-aminohexanoic acid.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-nitrohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-nitrohexanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it binds to human arginase I through multiple nitro-metal coordination interactions in the binuclear manganese cluster . This binding can inhibit the enzyme’s activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitrohexanoic acid: Lacks the amino group but shares the nitrohexanoic acid backbone.
2-Aminoheptanedioic acid: Similar structure but with different functional groups.
2-Amino-6-boronohexanoic acid: Contains a boronic acid group instead of a nitro group.
Uniqueness
2-Amino-6-nitrohexanoic acid is unique due to the presence of both an amino and a nitro group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes through nitro-metal coordination interactions further distinguishes it from similar compounds.
Propiedades
Número CAS |
68314-04-5 |
|---|---|
Fórmula molecular |
C28H23ClN2O5 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5/c29-16-21-17-35-27-22(30-25(32)20-14-8-3-9-15-20)26(33)31(27)23(21)28(34)36-24(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22,24,27H,16-17H2,(H,30,32)/t22-,27+/m0/s1 |
Clave InChI |
JIZOONXWVOABDX-WXVAWEFUSA-N |
SMILES |
C(CC[N+](=O)[O-])CC(C(=O)O)N |
SMILES isomérico |
C1C(=C(N2[C@H](O1)[C@H](C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
SMILES canónico |
C1C(=C(N2C(O1)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Secuencia |
X |
Sinónimos |
(S)-2-amino-6-nitrohexanoic acid 2-amino-6-nitrocaproic acid 2-amino-6-nitrohexanoic acid 6-nitronorleucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


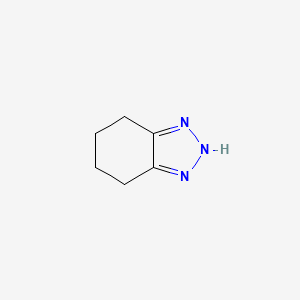
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
